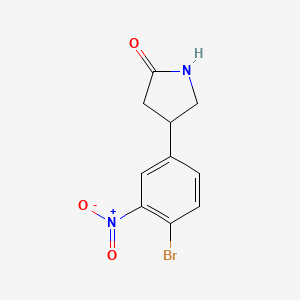
1-Bromo-2,6-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,6-dimethylheptane is an organic compound belonging to the class of alkyl halides It is characterized by a heptane backbone with bromine and two methyl groups attached at the first and sixth carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,6-dimethylheptane can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylheptane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the alkane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,6-dimethylheptane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Oxidation and Reduction: Although less common, the compound can be oxidized to form alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) with reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Elimination Reactions: Conducted in the presence of strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Major products are alkenes, such as 2,6-dimethylhept-1-ene.
Applications De Recherche Scientifique
1-Bromo-2,6-dimethylheptane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,6-dimethylheptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,6-dimethylhexane: Similar structure but with one less carbon atom.
1-Bromo-2,6-dimethyloctane: Similar structure but with one additional carbon atom.
1-Chloro-2,6-dimethylheptane: Similar structure but with chlorine instead of bromine.
Uniqueness
1-Bromo-2,6-dimethylheptane is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its analogs.
Propriétés
Numéro CAS |
51979-43-2 |
|---|---|
Formule moléculaire |
C9H19Br |
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
1-bromo-2,6-dimethylheptane |
InChI |
InChI=1S/C9H19Br/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
PELJZECKXOURIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


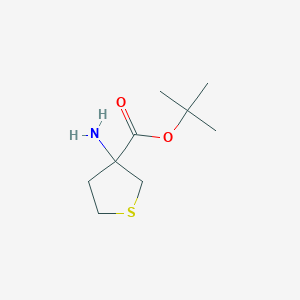
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)

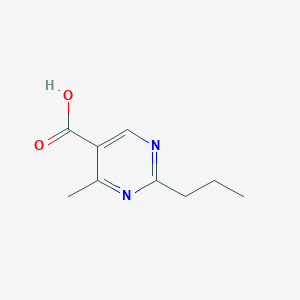
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)


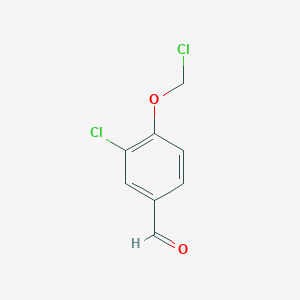
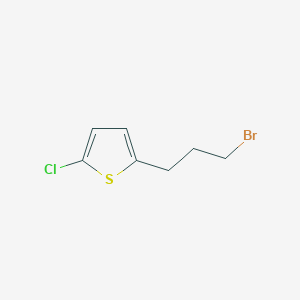
![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
